molecular formula C16H24N2O4 B13471308 benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate CAS No. 27461-77-4

benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate

Cat. No.: B13471308
CAS No.: 27461-77-4
M. Wt: 308.37 g/mol
InChI Key: YACRFIRBVZGBTK-AWEZNQCLSA-N
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Description

Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with a molecular formula of C15H22N2O4. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, and a carbamate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-hydroxyethyl)carbamate
  • Benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protecting group for amines and its potential as an enzyme inhibitor make it a valuable compound in various fields of research .

Properties

CAS No.

27461-77-4

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

benzyl N-[(2S)-1-(2-hydroxyethylamino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C16H24N2O4/c1-12(2)10-14(15(20)17-8-9-19)18-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14,19H,8-11H2,1-2H3,(H,17,20)(H,18,21)/t14-/m0/s1

InChI Key

YACRFIRBVZGBTK-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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